molecular formula C21H25ClN4O2 B11239978 2-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

2-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

Cat. No.: B11239978
M. Wt: 400.9 g/mol
InChI Key: FKLSOBWPFXPYOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE typically involves multiple stepsThe final step involves the formation of the pyridazinone ring through cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require the development of specialized equipment to handle the specific requirements of each reaction step .

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

2-{2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE is unique due to its specific combination of functional groups and ring structures. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C21H25ClN4O2

Molecular Weight

400.9 g/mol

IUPAC Name

2-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one

InChI

InChI=1S/C21H25ClN4O2/c22-17-6-8-18(9-7-17)24-10-12-25(13-11-24)21(28)15-26-20(27)14-16-4-2-1-3-5-19(16)23-26/h6-9,14H,1-5,10-13,15H2

InChI Key

FKLSOBWPFXPYOC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.